molecular formula C16H14N4O2S B11122657 4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11122657
M. Wt: 326.4 g/mol
InChI Key: ACBIAMWTZJHWMI-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, a pyridine ring, and an ethoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the benzamide is reacted with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the ethoxy group, which confer specific chemical properties and potential biological activities not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-ethoxy-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H14N4O2S/c1-2-22-13-5-3-11(4-6-13)14(21)18-16-20-19-15(23-16)12-7-9-17-10-8-12/h3-10H,2H2,1H3,(H,18,20,21)

InChI Key

ACBIAMWTZJHWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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